Catalog No.
M. Wt
279.29 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

279.29 g/mol



InChI Key





Soluble in DMSO, not in water


2-((aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide, TPCA-1, TPCA1

Canonical SMILES



The exact mass of the compound TPCA-1 is 279.0478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TPCA-1 (also known as GW683965) is a small molecule inhibitor with significant interest in scientific research. It acts primarily as a potent and selective inhibitor of IκB kinase beta (IKK-2), an enzyme crucial in the NF-κB signaling pathway []. This pathway plays a key role in inflammation and immune response. TPCA-1's ability to target this pathway makes it a valuable tool for studying inflammation and potentially developing treatments for inflammatory diseases [].

Molecular Structure Analysis

TPCA-1 possesses a complex heterocyclic structure containing a thiophene ring, an aniline group, and an amide bond []. The specific arrangement of these functional groups is believed to be critical for its inhibitory activity. Studies suggest that the aniline group interacts with the ATP-binding pocket of IKK-2, while the thiophene ring contributes to overall binding affinity []. However, a detailed structural analysis of TPCA-1's interaction with IKK-2 is still under investigation.

Physical And Chemical Properties Analysis

Several commercial suppliers of TPCA-1 provide information on its physical and chemical properties.

  • Purity: Typically above 99% [, ].
  • CAS Number: 507475-17-4 [].
  • Appearance: White to off-white solid [, ].
  • Solubility: Soluble in DMSO, poorly soluble in water [, ].
  • Melting Point: Not readily available.
  • Boiling Point: Not readily available.

TPCA-1 acts as a selective inhibitor of IKK-2, a key enzyme in the NF-κB signaling pathway. IKK-2 phosphorylates IκB, which normally binds to NF-κB and prevents it from entering the nucleus. TPCA-1 inhibits IKK-2, leading to the accumulation of unphosphorylated IκB, which remains bound to NF-κB and prevents its activation []. As a result, TPCA-1 suppresses the expression of pro-inflammatory genes regulated by NF-κB [].

In addition to IKK-2 inhibition, TPCA-1 has also been shown to directly target STAT3, another important signaling molecule involved in inflammation and cell proliferation []. TPCA-1 binding to STAT3 disrupts its activity and reduces the expression of STAT3-dependent genes [].

TPCA-1 is for research use only and should be handled with appropriate safety precautions. While detailed data on specific hazards is limited, it is likely to exhibit some of the following properties common to small molecule inhibitors:

  • Potential toxicity: Due to its interaction with cellular pathways, TPCA-1 may have unintended effects on cells and tissues. In vitro studies suggest potential cytotoxicity at high concentrations [].
  • Limited solubility: The low solubility of TPCA-1 in water may necessitate the use of organic solvents for in vitro studies, which can pose additional safety risks.

TPCA-1: An Inhibitor of Inflammation

TPCA-1 (Theophylline Chlorophenyl Acetic Acid) is a small molecule inhibitor that targets a specific protein complex in the cell known as IKK (Inhibitor of κB Kinase) []. IKK plays a crucial role in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a major regulator of inflammation in the body []. By inhibiting IKK, TPCA-1 has the potential to downregulate the NF-κB pathway and thereby reduce inflammation.

Anti-inflammatory Properties

Research suggests that TPCA-1 possesses anti-inflammatory properties. Studies have shown that TPCA-1 can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α (Tumor necrosis factor alpha) and IL-6 (Interleukin 6), in immune cells like macrophages []. These cytokines are key players in the inflammatory response, and their suppression by TPCA-1 suggests its potential therapeutic role in inflammatory diseases.

Delivery Methods and Future Research

TPCA-1 has been shown to be effective in both prophylactic (preventative) and therapeutic (treatment) settings in animal models []. However, research suggests that free TPCA-1 may have limited efficacy due to low cellular uptake []. To address this, scientists have explored methods to deliver TPCA-1 more efficiently. One approach involves using gold nanocages loaded with TPCA-1 and modified with hyaluronic acid for targeted delivery []. This method has shown promising results in enhancing the anti-inflammatory effects of TPCA-1.


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors





IKK-2 inhibitor IV


Modify: 2023-08-15

Jingchun Du, Yougui Xiang, et al. "RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis." Nat Commun. 2021 Dec 3;12(1):7067. PMID:34862394

Varga Z, Molnár T, et al. "Differences in the sensitivity of classically and alternatively activated macrophages to TAK1 inhibitor-induced necroptosis." Cancer Immunol Immunother. 2020;10.1007/s00262-020-02623-7. PMID:32472370

Robert J. Posont. "The Role of Inflammatory Pathways in Development, Growth, and Metabolism of Skeletal Muscle in IUGR Offspring; Blood Gene Expression of Inflammatory Factors as Novel Biomarkers for Assessing Stress and Wellbeing in Exotic Species." University of Nebraska-Lincoln. 2019.

Robeson AC, Lindblom KR, et al. "Dimer-specific immunoprecipitation of active caspase-2 identifies TRAF proteins as novel activators." EMBO J. 2018 Jun 6. pii: e97072. PMID:29875129

Kwon Y, Choi SK, et al. "Involvement of inhibitor kappa B kinase 2 (IKK2) in the regulation of vascular tone." Lab Invest. 2018 May 21. PMID:29785049

Explore Compound Types